molecular formula C13H15F2NO4 B14135797 Ethyl 4-amino-3-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate

Ethyl 4-amino-3-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate

Cat. No.: B14135797
M. Wt: 287.26 g/mol
InChI Key: YGNPXXKZRDJWRE-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate is a chemical compound with the molecular formula C12H15F2NO4. It is known for its unique structure, which includes an ethyl ester group, an amino group, and a difluoro-oxoethyl group attached to a benzoate ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate typically involves multiple steps. One common method includes the reaction of 4-amino-3-nitrobenzoic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then subjected to reduction to convert the nitro group to an amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the difluoro-oxoethyl group can produce difluoroethyl derivatives .

Scientific Research Applications

Ethyl 4-amino-3-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoro-oxoethyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-amino-3-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate is unique due to the presence of the difluoro-oxoethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H15F2NO4

Molecular Weight

287.26 g/mol

IUPAC Name

ethyl 4-amino-3-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate

InChI

InChI=1S/C13H15F2NO4/c1-3-19-11(17)8-5-6-10(16)9(7-8)13(14,15)12(18)20-4-2/h5-7H,3-4,16H2,1-2H3

InChI Key

YGNPXXKZRDJWRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)C(C(=O)OCC)(F)F

Origin of Product

United States

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